molecular formula C14H17ClN2O3S B2885519 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine CAS No. 925397-97-3

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine

Cat. No.: B2885519
CAS No.: 925397-97-3
M. Wt: 328.81
InChI Key: ZENJHLKSCRYIBJ-IZZDOVSWSA-N
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Description

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the piperazine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Addition of the Phenylvinylsulfonyl Group: The final step involves the reaction of the intermediate with phenylvinylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The phenylvinylsulfonyl group can undergo oxidation and reduction reactions, potentially altering the compound’s biological activity.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

Scientific Research Applications

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anticancer, antimicrobial, and antihistamine properties.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It can be utilized in the synthesis of advanced materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine involves its interaction with specific molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenylvinylsulfonyl group can interact with hydrophobic pockets in enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloroacetyl)piperazine: Lacks the phenylvinylsulfonyl group, making it less hydrophobic and potentially less active in biological systems.

    4-[(E)-2-phenylvinyl]sulfonyl]piperazine: Lacks the chloroacetyl group, which may reduce its ability to form covalent bonds with proteins.

Uniqueness

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine is unique due to the presence of both the chloroacetyl and phenylvinylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c15-12-14(18)16-7-9-17(10-8-16)21(19,20)11-6-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENJHLKSCRYIBJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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